

# Establishing a Minimum Inhibitory Concentration (MIC) Assay for Tribrisen®

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## Compound of Interest

Compound Name: Tribrisen

Cat. No.: B1218950

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tribrisen®** is a potentiated sulfonamide antimicrobial agent, consisting of a combination of trimethoprim and sulfadiazine. This combination acts synergistically to inhibit the bacterial folic acid synthesis pathway at two different points, leading to a bactericidal effect.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. These application notes provide detailed protocols for establishing a robust and reliable MIC assay for **Tribrisen®** using both broth microdilution and agar dilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

The synergistic action of trimethoprim and sulfadiazine results in a markedly lower MIC for the combination compared to the individual components.[7] It is crucial to perform susceptibility testing for **Tribrisen®** as resistance can emerge. The medium used for testing must be low in thymidine and thymine, as these substances can bypass the metabolic blockade of the drug combination.[8]

## Data Presentation

The following table summarizes the quality control (QC) ranges for trimethoprim-sulfamethoxazole, which is often used as a surrogate for trimethoprim-sulfadiazine in clinical laboratories, against standard QC strains. Additionally, it provides a general overview of susceptible MIC ranges for common pathogens. The ratio of trimethoprim to sulfamethoxazole for testing is typically 1:19.[5][9]

Organism	QC Strain	Method	Antimicrobial Agent	QC MIC Range (µg/mL)	Susceptible MIC (µg/mL)
Escherichia coli	ATCC® 25922™	Broth Microdilution	Trimethoprim-Sulfamethoxazole (1:19)	0.5/9.5 - 4/76	≤2/38
Staphylococcus aureus	ATCC® 29213™	Broth Microdilution	Trimethoprim-Sulfamethoxazole (1:19)	0.12/2.28 - 1/19	≤2/38
Streptococcus pneumoniae	ATCC® 49619™	Broth Microdilution	Trimethoprim-Sulfamethoxazole (1:19)	0.25/4.75 - 2/38	≤0.5/9.5
Haemophilus influenzae	ATCC® 49247™	Broth Microdilution	Trimethoprim-Sulfamethoxazole (1:19)	0.03/0.57 - 0.25/4.75	≤0.5/9.5

## Experimental Protocols

### Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

- **Tribriksen®** (Trimethoprim and Sulfadiazine) analytical grade powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine.[8]  
Alternatively, CAMHB supplemented with thymidine phosphorylase.

- 96-well sterile microtiter plates
- Bacterial cultures of test organisms and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

#### Procedure:

- Preparation of Antimicrobial Stock Solution:
  - Prepare a stock solution of **Tribriessen®** by dissolving trimethoprim and sulfadiazine in a suitable solvent (e.g., dimethyl sulfoxide for trimethoprim and a small amount of NaOH for sulfadiazine, then brought to volume with sterile distilled water) to a final concentration that is a multiple of the highest concentration to be tested. The standard ratio is 1 part trimethoprim to 19 parts sulfadiazine.[\[9\]](#)
- Preparation of Microtiter Plates:
  - Dispense 50  $\mu\text{L}$  of CAMHB into each well of a 96-well plate.
  - Add 50  $\mu\text{L}$  of the antimicrobial stock solution to the first well of each row to be tested.
  - Perform serial twofold dilutions by transferring 50  $\mu\text{L}$  from the first well to the second, and so on, down the plate. Discard the final 50  $\mu\text{L}$  from the last well. This will result in wells containing 50  $\mu\text{L}$  of varying concentrations of the drug.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
  - Suspend the colonies in sterile saline or PBS.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Inoculation and Incubation:
  - Add 50  $\mu$ L of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no drug) and a sterility control well (containing no bacteria).
  - The final volume in each well will be 100  $\mu$ L.
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading and Interpreting Results:
  - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
  - The growth control well should show distinct turbidity. The sterility control should remain clear.

## Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

- **Tribrissen®** (Trimethoprim and Sulfadiazine) analytical grade powder
- Mueller-Hinton Agar (MHA) with low levels of thymidine and thymine.
- Sterile petri dishes
- Bacterial cultures of test organisms and QC strains

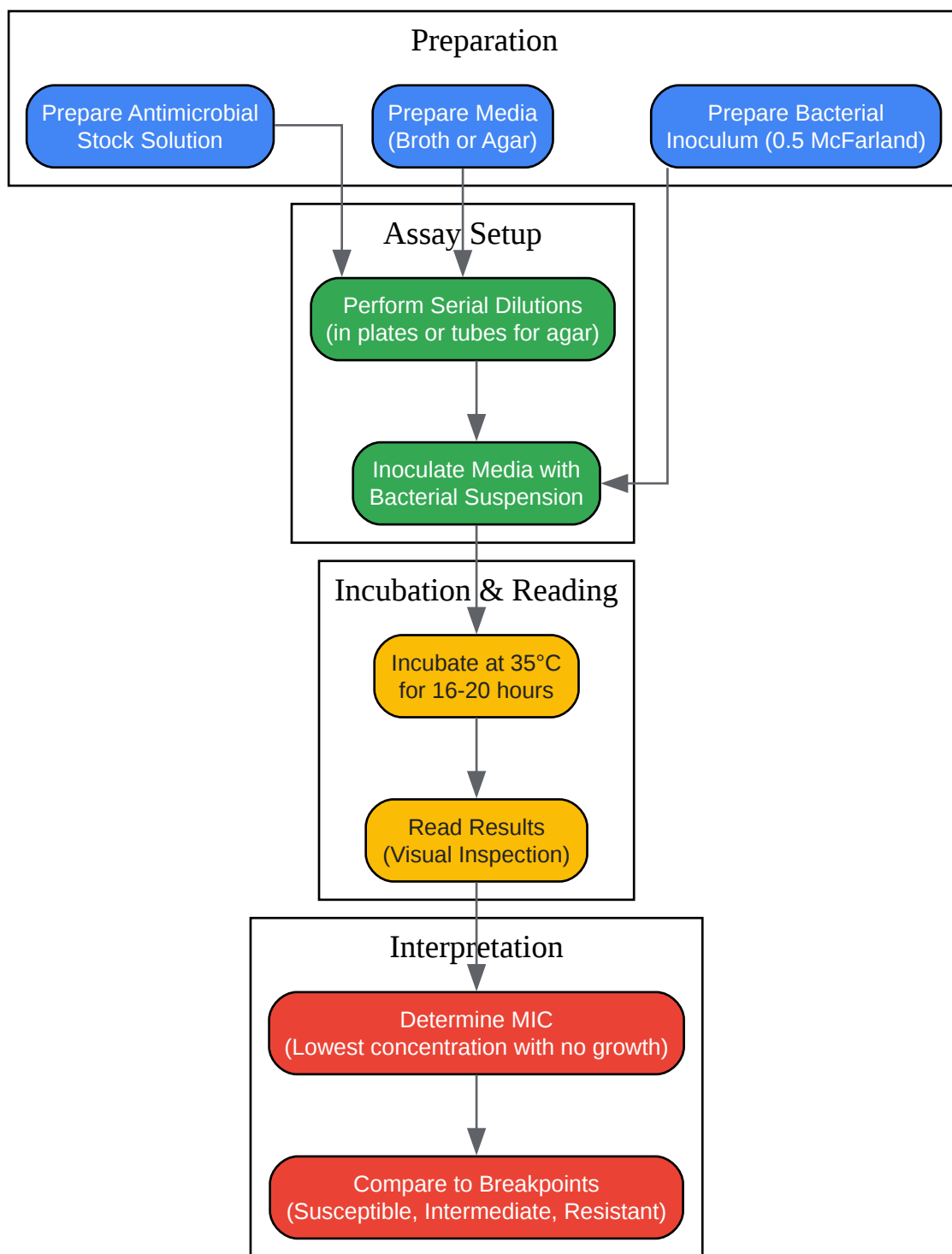
- 0.5 McFarland turbidity standard
- Sterile saline or PBS
- Inoculum replicating device (e.g., Steers replicator)
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

#### Procedure:

- Preparation of Antimicrobial Stock Solution:
  - Prepare a stock solution as described in the broth microdilution protocol.
- Preparation of Agar Plates:
  - Prepare molten MHA and cool to  $45\text{-}50^{\circ}\text{C}$  in a water bath.
  - Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile water.
  - Add 1 part of each antimicrobial dilution to 9 parts of molten agar to create a series of plates with the desired final concentrations of **Tribriksen®**.
  - Pour the agar into sterile petri dishes and allow them to solidify.
  - Include a drug-free control plate.
- Inoculum Preparation:
  - Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
- Inoculation and Incubation:
  - Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately  $1\text{-}2 \times 10^4$  CFU.
  - Allow the inocula to dry before inverting the plates.

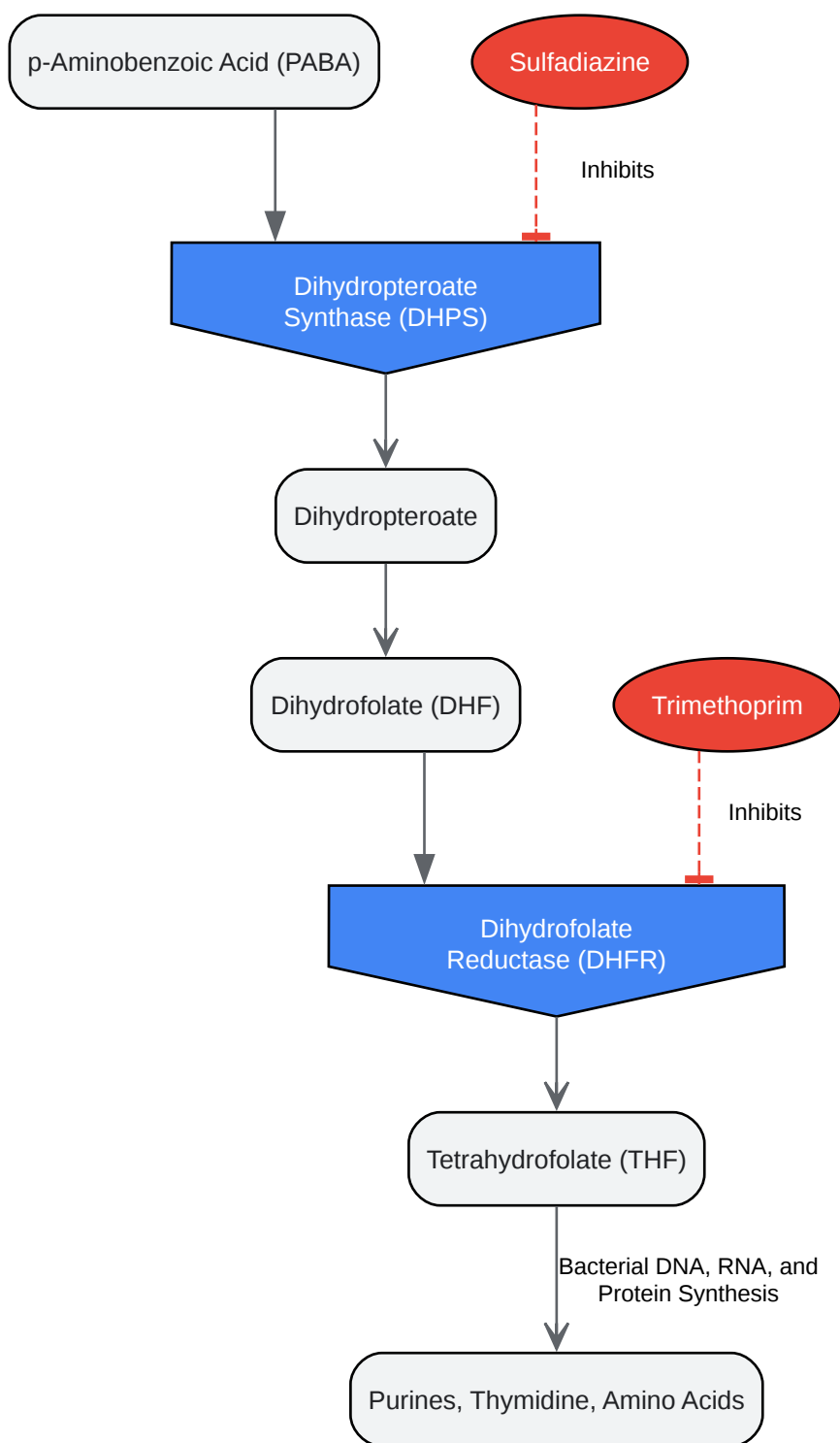
- Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading and Interpreting Results:
  - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
  - The growth on the drug-free control plate should be confluent.

## Visualizations



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).



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Caption: Synergistic mechanism of action of **Tribriessen®** on the bacterial folic acid synthesis pathway.



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